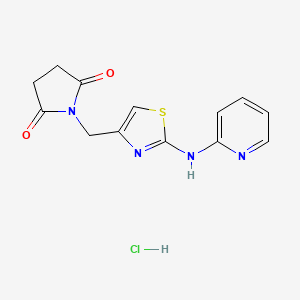

1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a Mannich base . It has been synthesized and characterized, and investigated as a corrosion inhibitor on mild steel (MS) in 1.0 M HCl . Thiazoles, which are part of this compound, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

The compound was synthesized and characterized as part of a study on its use as a corrosion inhibitor . The synthesis involved the use of weight loss, electrochemical experiments, and theoretical calculations . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Molecular Structure Analysis

The molecular structure of this compound was analyzed using impedance spectra, which validated the decrease in the double-layer capacitance (Cdl) and increase in the charge-transfer resistance (RCT) of the corrosion process due to the addition of the inhibitor .Chemical Reactions Analysis

The compound has been studied for its inhibitive nature with predominant control of the cathodic reaction . Tafel polarization studies proved that the inhibitor has a mixed type inhibitive nature .Physical and Chemical Properties Analysis

The compound has been studied for its physical and chemical properties, particularly in relation to its use as a corrosion inhibitor . The calculated values of thermodynamic parameters predict the adsorption of the compound molecules on the MS surface was physical adsorption .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

Research on thiazol-4-yl and pyridin-2-ylamino derivatives, similar to the compound , has shown significant chemical reactivity and versatility in synthesis. For instance, studies demonstrate the reactivity of 2-thiazolin-4-ones with electrophiles under both microwave irradiation and conventional conditions, leading to a variety of structurally diverse molecules (Al-Zaydi, 2010). These reactions expand the toolbox for synthesizing novel compounds with potential biological and pharmaceutical applications.

Antimicrobial and Antiproliferative Activities

Compounds incorporating thiazolidinedione and pyridine moieties have been evaluated for their biological activities, including antimicrobial and antiproliferative effects. For example, novel substituted pyridines and purines containing 2,4-thiazolidinedione showed promising results in hypoglycemic and hypolipidemic activity studies (Kim et al., 2004). Furthermore, new functionalized pyridine-linked thiazole derivatives have been synthesized and studied for their antiproliferative activity, demonstrating significant potential in cancer research (Alqahtani & Bayazeed, 2020).

Advanced Material Science Applications

The compound's structural features, particularly the presence of heterocyclic rings such as pyrrolidine-dione, thiazole, and pyridine, have been explored for applications in material science. For example, studies on piezochromism, acidochromism, and solvent-induced emission changes in D-π-A dihydropyridine derivatives highlight the potential of similar compounds for developing advanced materials with unique optical and electronic properties (Lei et al., 2016).

Computational Studies and Molecular Insights

Computational studies on Mannich bases, similar to the compound of interest, have provided valuable insights into their equilibrium geometry, vibrational spectra, and electronic structure, emphasizing their antioxidant activity. Such analyses help in understanding the molecular basis of the biological activities of these compounds and guiding the design of new molecules with enhanced properties (Boobalan et al., 2014).

Mécanisme D'action

Target of action

Pyridine and thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities . .

Mode of action

Compounds containing pyridine and thiazole rings often interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals interactions .

Propriétés

IUPAC Name |

1-[[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S.ClH/c18-11-4-5-12(19)17(11)7-9-8-20-13(15-9)16-10-3-1-2-6-14-10;/h1-3,6,8H,4-5,7H2,(H,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXREFGFVOTTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)

![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)

![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)

![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2611589.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)